
(R)-4-Ethyloxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Ethyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with an ethyl group attached to the fourth carbon. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and selectivity for the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Ethyloxazolidine-2,5-dione may involve the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. Large-scale synthesis often requires robust and scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The choice of starting materials and reaction conditions is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
®-4-Ethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, ®-4-Ethyloxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-Ethyloxazolidine-2,5-dione and its derivatives have potential applications as therapeutic agents. They may exhibit activity against various diseases, including bacterial infections and neurological disorders, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of agrochemicals, polymers, and other high-value products.
作用机制
The mechanism of action of ®-4-Ethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. By forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, ®-4-Ethyloxazolidine-2,5-dione can modulate the activity of its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-4-Ethyloxazolidine-2,5-dione: The enantiomer of ®-4-Ethyloxazolidine-2,5-dione, with different spatial arrangement around the chiral center.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of an ethyl group.
4-Phenyloxazolidine-2,5-dione: A derivative with a phenyl group attached to the fourth carbon.
Uniqueness
®-4-Ethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group at the fourth carbon also distinguishes it from other oxazolidinediones, affecting its physical and chemical properties.
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC 名称 |
(4R)-4-ethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI 键 |
ONNRRRLKTSGVFD-GSVOUGTGSA-N |
手性 SMILES |
CC[C@@H]1C(=O)OC(=O)N1 |
规范 SMILES |
CCC1C(=O)OC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
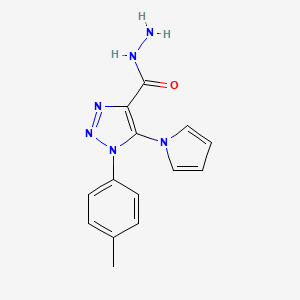
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
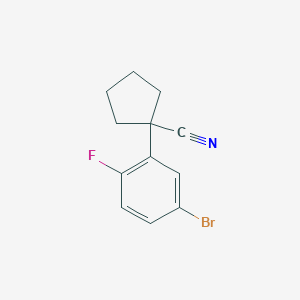
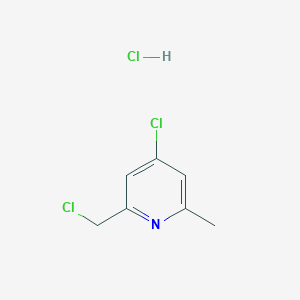
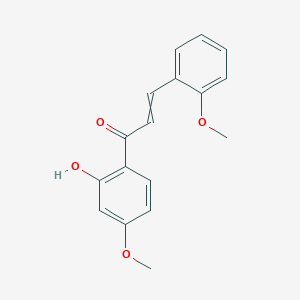
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
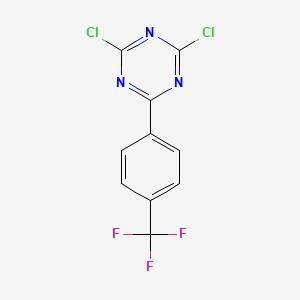
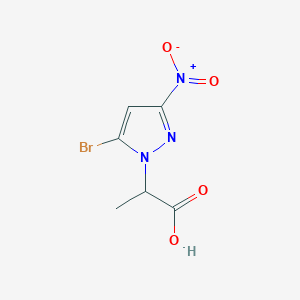
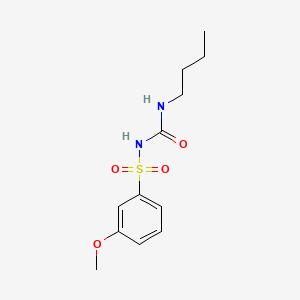
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
